molecular formula C12H9ClN2O B14383976 2-[(Pyridin-4-yl)amino]benzoyl chloride CAS No. 89989-83-3

2-[(Pyridin-4-yl)amino]benzoyl chloride

Cat. No.: B14383976
CAS No.: 89989-83-3
M. Wt: 232.66 g/mol
InChI Key: KMDXCTLLUAYFQA-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring The structure of this compound consists of a benzoyl chloride moiety attached to a pyridin-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-yl)amino]benzoyl chloride typically involves the reaction of 2-aminobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product, and purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-yl)amino]benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving a base such as triethylamine and a solvent like dichloromethane.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include substituted amides, esters, or thioesters.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-[(Pyridin-4-yl)amino]benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)amino]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 4-({[4-(3-methylbenzoyl)pyridin-2-yl]amino}methyl)benzamide

Uniqueness

2-[(Pyridin-4-yl)amino]benzoyl chloride is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the pyridin-4-ylamino group and the benzoyl chloride moiety allows for versatile chemical transformations and applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

89989-83-3

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(pyridin-4-ylamino)benzoyl chloride

InChI

InChI=1S/C12H9ClN2O/c13-12(16)10-3-1-2-4-11(10)15-9-5-7-14-8-6-9/h1-8H,(H,14,15)

InChI Key

KMDXCTLLUAYFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)NC2=CC=NC=C2

Origin of Product

United States

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